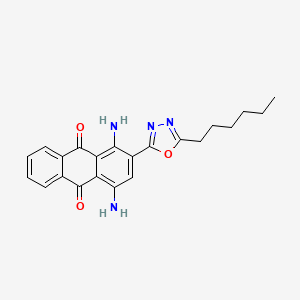

1,4-Diamino-2-(5-hexyl-1,3,4-oxadiazol-2-yl)anthracene-9,10-dione

Description

1,4-Diamino-2-(5-hexyl-1,3,4-oxadiazol-2-yl)anthracene-9,10-dione is a structurally complex anthraquinone derivative functionalized with amino groups at the 1,4-positions and a 5-hexyl-1,3,4-oxadiazole substituent at the 2-position. The hexyl chain enhances solubility in organic solvents, making this compound suitable for applications in materials science and medicinal chemistry. Its synthesis typically involves multi-step reactions, including amination and heterocyclic ring formation, as seen in analogous aminoanthraquinones .

Properties

CAS No. |

144097-92-7 |

|---|---|

Molecular Formula |

C22H22N4O3 |

Molecular Weight |

390.4 g/mol |

IUPAC Name |

1,4-diamino-2-(5-hexyl-1,3,4-oxadiazol-2-yl)anthracene-9,10-dione |

InChI |

InChI=1S/C22H22N4O3/c1-2-3-4-5-10-16-25-26-22(29-16)14-11-15(23)17-18(19(14)24)21(28)13-9-7-6-8-12(13)20(17)27/h6-9,11H,2-5,10,23-24H2,1H3 |

InChI Key |

CKUARVJGSVCDNT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=NN=C(O1)C2=CC(=C3C(=C2N)C(=O)C4=CC=CC=C4C3=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-diamino-2-(5-hexyl-1,3,4-oxadiazol-2-yl)anthracene-9,10-dione typically involves multiple steps. The reaction conditions often involve the use of solvents such as ethanol and catalysts like piperidine under controlled temperatures ranging from 20°C to 40°C .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

1,4-Diamino-2-(5-hexyl-1,3,4-oxadiazol-2-yl)anthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the dione moiety to dihydroxyanthracene derivatives.

Substitution: The diamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted anthracene derivatives, which can be further functionalized for specific applications in materials science and medicinal chemistry .

Scientific Research Applications

1,4-Diamino-2-(5-hexyl-1,3,4-oxadiazol-2-yl)anthracene-9,10-dione has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.

Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.

Medicine: Explored for its anticancer and antimicrobial activities, making it a candidate for drug development.

Industry: Utilized in the development of organic semiconductors and photovoltaic materials .

Mechanism of Action

The mechanism of action of 1,4-diamino-2-(5-hexyl-1,3,4-oxadiazol-2-yl)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes, which contributes to its anticancer activity. Additionally, its ability to generate reactive oxygen species (ROS) under certain conditions enhances its antimicrobial properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Amino-Substituted Anthraquinones

- 1,4-Diaminoanthracene-9,10-diol (Cas No. 5327-72-0): This compound lacks the oxadiazole moiety and features hydroxyl groups instead. The absence of the electron-withdrawing oxadiazole ring reduces its electronic delocalization and alters solubility.

- 2,3-(Dibutylamino)anthracene-9,10-dione (Compound 5b): Synthesized via nucleophilic substitution, this derivative has dual butylamino groups. It exhibits strong cytotoxicity (IC₅₀ = 1.1–13.0 µg/mL against MCF-7 and Hep-G2 cells) due to enhanced cellular uptake from alkyl chains . However, the lack of an oxadiazole ring limits its charge-transport properties, unlike the target compound .

- 1,4-(Dibutylamino)anthracene-9,10-dione (Compound 5d): Similar to 5b but with amino groups at the 1,4-positions, this compound shows comparable cytotoxicity but lower thermal stability due to reduced steric hindrance around the anthraquinone core .

Oxadiazole-Containing Analogues

- 1,4,5,8-Tetrakis((4-(5-(3,4,5-tris(dodecyloxy)phenyl)-1,3,4-oxadiazol-2-yl)phenyl)amino)anthracene-9,10-dione (Compound 2.2): This discotic liquid crystal integrates multiple oxadiazole units and long alkyl chains, enabling ambipolar semiconductor behavior. The target compound’s single oxadiazole group and shorter hexyl chain likely result in lower charge-carrier mobility but better processability .

- 1,4-Diamino-2-(4-(heptyloxy)phenyl)anthracene-9,10-dione (Cas No. 924416-43-3): Replacing the oxadiazole with a heptyloxy-phenyl group shifts the electronic properties from electron-deficient (oxadiazole) to electron-rich (alkoxy). This reduces its applicability in optoelectronics but may enhance photostability .

Key Research Findings

- Synthetic Challenges: The target compound’s oxadiazole ring requires precise reaction conditions to avoid side products, unlike simpler aminoanthraquinones (e.g., 5b and 5d), which form via direct amination .

- Biological Activity: While aminoanthraquinones like 5b show potent cytotoxicity, the oxadiazole derivative’s bioactivity remains unexplored. Its electron-deficient structure may interact differently with cellular targets .

- Material Applications : The oxadiazole group enhances electron affinity, making the compound a candidate for organic semiconductors, whereas alkyl/alkoxy derivatives lack this functionality .

Biological Activity

1,4-Diamino-2-(5-hexyl-1,3,4-oxadiazol-2-yl)anthracene-9,10-dione (CAS Number: 144097-92-7) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties and explores its biological activity, including cytotoxicity, antimicrobial effects, and potential therapeutic applications.

The molecular formula of this compound is , with a molecular weight of 390.435 g/mol. The compound features a unique structure that combines anthracene and oxadiazole moieties, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C22H22N4O3 |

| Molecular Weight | 390.435 g/mol |

| LogP | 4.9616 |

| Polar Surface Area | 125.1 Ų |

Cytotoxicity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxic Effects : In a study involving anthraquinone derivatives, compounds showed IC50 values ranging from 0.13 to 6.3 μM against human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) . While specific data for the compound is limited, the structural similarity suggests potential comparable activity.

Antimicrobial Activity

The compound's oxadiazole component may contribute to its antimicrobial properties. Compounds with similar structures have demonstrated:

- Antibacterial Activity : Research indicates that certain anthraquinone derivatives possess potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, MIC values were reported as low as 2.5 μM against Staphylococcus aureus and Escherichia coli . This suggests that this compound could exhibit similar antibacterial properties.

The mechanisms underlying the biological activities of this compound may involve:

- DNA Intercalation : Many anthraquinones are known to intercalate into DNA strands, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : These compounds can induce oxidative stress in cells leading to apoptosis.

- Inhibition of Enzymatic Activity : Some derivatives inhibit key enzymes involved in cellular metabolism or bacterial cell wall synthesis.

Case Studies

While specific case studies on this compound are scarce, related research has highlighted the importance of similar compounds in medicinal chemistry:

- Study on Anthraquinone Derivatives : A study demonstrated that anthraquinone derivatives exhibited varying degrees of cytotoxicity against different cancer cell lines and highlighted their potential as chemotherapeutic agents .

- Oxadiazole Derivatives : Research into oxadiazole-containing compounds has shown promising results in terms of antimicrobial activity and cytotoxicity against various pathogens and cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.